molecular formula C39H76O5 B129473 1,2-Distearoyl-rac-glycerol CAS No. 51063-97-9

1,2-Distearoyl-rac-glycerol

Cat. No. B129473
CAS RN: 51063-97-9
M. Wt: 625 g/mol
InChI Key: UHUSDOQQWJGJQS-UHFFFAOYSA-N
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Description

1,2-Distearoyl-rac-glycerol, also known as 1,3-distearoyl-2-oleoylglycerol (SOS), is a triacylglycerol (TG) that is widely used in the chocolate industry as a cocoa butter improver and an anti-blooming agent. It is a molecule composed of glycerol esterified with two stearic acid molecules and one oleic acid molecule. The presence of the oleic acid introduces unsaturation into the molecule, which affects its physical properties and behavior in mixtures with other fats .

Synthesis Analysis

The synthesis of SOS can be achieved through enzymatic acidolysis in a solvent-free system. An effective process has been developed that utilizes a specific enzyme, NS40086, under optimal conditions to yield a high percentage of SOS. The reaction conditions include a substrate molar ratio of 12, an enzyme loading of 10%, and a reaction temperature of 75°C for 4 hours. This process results in a 70.2% yield of SOS. The crude product undergoes a two-step purification process involving molecular distillation to remove free fatty acids and acetone fractionation to achieve a high purity and recovery rate of SOS. The physicochemical properties of the purified SOS are similar to those of commercial cocoa butter improvers .

Molecular Structure Analysis

The molecular structure of SOS is characterized by the presence of two saturated stearoyl chains and one unsaturated oleoyl chain. This structural arrangement influences the polymorphic behavior of the molecule. The unsaturation and substitution in the 2-position of the glycerol backbone lead to different polymorphic forms when compared to triacylglycerols with uniform acyl chains. The presence of the unsaturated oleoyl chain introduces a bend in the molecular structure, which affects the packing of the molecules in the solid state .

Chemical Reactions Analysis

SOS undergoes polymorphic transformations at low temperatures, which have been studied using time-resolved synchrotron X-ray diffraction. The molecule can form different phases, such as the α-phase by quenching from the liquid state to 10°C, a metastable structure that forms simultaneously with the α-phase, and a γ-phase that forms at 30°C during α-melt-mediated crystallization. These transformations are indicative of the complex behavior of SOS under varying temperature conditions and provide insight into the molecular interactions and packing of the TG molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of SOS are influenced by its molecular structure and the polymorphic forms it can adopt. Differential scanning calorimetry (DSC) and X-ray diffraction studies have shown that the polymorphic behavior of SOS and similar diacid triacylglycerols is affected by the saturation and unsaturation of the acyl chains. For instance, when all acyl chains are the same, the stable β-phase packs into a bilayered structure. However, when the 1- and 3-acyl chains are cis unsaturated and the 2-acyl chain is either saturated or trans-unsaturated, a bilayered β'-phase can form but may transform into a stable trilayered β-phase. This behavior is crucial for the application of SOS in food products, as it affects the melting properties and texture of the final product .

Scientific Research Applications

Crystallization and Polymorphism

1,2-Distearoyl-rac-glycerol, along with related compounds like 1,3-distearoyl-2-oleoyl-sn-glycerol (SOS) and 1,2-dioleoyl-3-stearoyl-sn-glycerol (OOS), plays a significant role in the study of crystallization kinetics and polymorphism. These studies provide insights into the formation of different polymorphic forms and their structural arrangements, which are crucial in food research and material sciences (Takeuchi, Ueno, & Sato, 2002); (Zhang, Ueno, Sato, Adlof, & List, 2009).

Phase Characteristics in Monolayers

Research involving monolayers of 1-monostearoyl-rac-glycerol, a closely related compound to 1,2-distearoyl-rac-glycerol, reveals information about phase transitions and structures in two-dimensional lattice systems. These findings have implications in the understanding of biological and applied systems, such as cellular membranes (Vollhardt & Brezesinski, 2016).

Lipid Flip-Flop Dynamics

Studies on 1,2-distearoyl-sn-glycero-3-[phospho(1'-rac-glycerol)] (DSPG) in membrane bilayers contribute to our understanding of lipid dynamics, particularly flip-flop motions across bilayers. This research is vital in biophysical chemistry and the study of biological membranes (Brown & Conboy, 2015).

Application in Food Technology

1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO) is used in food technology as a cocoa butter replacer. Research into its enzymatic interesterification and melting characteristics helps in the production of food products with specific textural and melting properties (Kim & Lee, 2014).

Model Membrane Systems

1,2-Distearoyl-rac-glycerol compounds are utilized in the development of model membrane systems such as bilayer disks. These systems are essential for studying drug-membrane interactions and potentially for in vivo delivery of various drugs (Johansson et al., 2005).

Safety And Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

1,2-Distearoyl-rac-glycerol has potential applications in the field of life science related research . It can be used as a biological material or organic compound .

Relevant Papers There are several papers related to 1,2-Distearoyl-rac-glycerol. For instance, it has been found in cocoa butter, lard, and cod liver oil . It is also used in the preparation of liposomes for drug delivery .

properties

IUPAC Name

(3-hydroxy-2-octadecanoyloxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUSDOQQWJGJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866179
Record name 3-Hydroxypropane-1,2-diyl dioctadecanoate
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Molecular Weight

625.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,2-dioctadecanoate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2-Distearoyl-rac-glycerol

CAS RN

51063-97-9, 1188-58-5
Record name (±)-1,2-Distearin
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Record name 1,2-Dioctadecanoylglycerol
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Record name Distearin
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Record name (±)-1-(hydroxymethyl)ethane-1,2-diyl distearate
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Record name GLYCERYL 1,2-DISTEARATE
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Record name Glycerol 1,2-dioctadecanoate
Source Human Metabolome Database (HMDB)
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Melting Point

71 - 72 °C
Record name Glycerol 1,2-dioctadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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